molecular formula C8H13ClO2 B13956520 1-Ethoxycyclopentane-1-carbonyl chloride CAS No. 73555-15-4

1-Ethoxycyclopentane-1-carbonyl chloride

Cat. No.: B13956520
CAS No.: 73555-15-4
M. Wt: 176.64 g/mol
InChI Key: YBLNYVRJYNUSQD-UHFFFAOYSA-N
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Description

1-Ethoxycyclopentane-1-carbonyl chloride is an organic compound with the molecular formula C8H13ClO2 It is a derivative of cyclopentane, featuring an ethoxy group and a carbonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxycyclopentane-1-carbonyl chloride can be synthesized through the reaction of 1-ethoxycyclopentane-1-carboxylic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) gases as by-products.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient conversion and high yield. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of side products.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxycyclopentane-1-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 1-ethoxycyclopentane-1-carboxylic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can be used under mild to moderate conditions to form the corresponding esters, amides, and thioesters.

    Hydrolysis: The reaction typically occurs under acidic or basic conditions, with water acting as the nucleophile.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used under anhydrous conditions to prevent side reactions.

Major Products Formed:

    Esters: Formed by the reaction with alcohols.

    Amides: Formed by the reaction with amines.

    Thioesters: Formed by the reaction with thiols.

    1-Ethoxycyclopentane-1-carboxylic acid: Formed by hydrolysis.

    1-Ethoxycyclopentanol: Formed by reduction.

Scientific Research Applications

1-Ethoxycyclopentane-1-carbonyl chloride has several applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: Employed in the modification of polymers and the synthesis of functional materials.

    Biological Studies: Utilized in the preparation of biologically active molecules and as a reagent in biochemical assays.

    Medicinal Chemistry: Investigated for its potential use in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 1-ethoxycyclopentane-1-carbonyl chloride primarily involves its reactivity as an acyl chloride. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various nucleophilic substitution reactions, forming new carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

    Cyclopentanecarbonyl chloride: Lacks the ethoxy group, making it less versatile in certain synthetic applications.

    1-Methoxycyclopentane-1-carbonyl chloride: Similar structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and properties.

    Cyclohexanecarbonyl chloride: Contains a six-membered ring, resulting in different steric and electronic effects.

Uniqueness: 1-Ethoxycyclopentane-1-carbonyl chloride is unique due to the presence of both an ethoxy group and a carbonyl chloride functional group This combination imparts distinct reactivity and allows for the synthesis of a wide range of derivatives

Properties

CAS No.

73555-15-4

Molecular Formula

C8H13ClO2

Molecular Weight

176.64 g/mol

IUPAC Name

1-ethoxycyclopentane-1-carbonyl chloride

InChI

InChI=1S/C8H13ClO2/c1-2-11-8(7(9)10)5-3-4-6-8/h2-6H2,1H3

InChI Key

YBLNYVRJYNUSQD-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCCC1)C(=O)Cl

Origin of Product

United States

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